molecular formula C6H12N4 B8047358 1-Cyano-3,3-diethylguanidine

1-Cyano-3,3-diethylguanidine

Cat. No.: B8047358
M. Wt: 140.19 g/mol
InChI Key: GIRBQMRVRFEUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-Cyano-3,3-diethylguanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with derivatized amines under specific conditions . Another approach involves the use of cyanamides that react with derivatized amines, often facilitated by copper-catalyzed cross-coupling chemistry . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Cyano-3,3-diethylguanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution processes. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Cyano-3,3-diethylguanidine involves its interaction with molecular targets through hydrogen bonding and other interactions. The guanidine group in the compound is highly basic and can form stable complexes with various biological molecules, influencing their function and activity . This makes it a valuable tool in studying molecular pathways and designing new therapeutic agents.

Comparison with Similar Compounds

1-Cyano-3,3-diethylguanidine can be compared to other guanidine derivatives, such as:

Properties

IUPAC Name

2-cyano-1,1-diethylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-10(4-2)6(8)9-5-7/h3-4H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRBQMRVRFEUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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